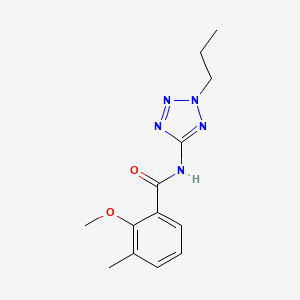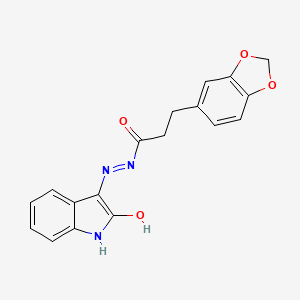
2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide (MMPTB) is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a tetrazole-based compound that has shown promise in the treatment of various diseases, including cancer and inflammation.
作用機序
The mechanism of action of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to inhibit the activity of the enzyme phosphodiesterase 10A, which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have minimal toxicity in vitro and in vivo, suggesting that it may be a safe and effective treatment for cancer and inflammation.
実験室実験の利点と制限
One advantage of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is that it can be synthesized relatively easily in a laboratory setting. It has also been found to have minimal toxicity, which makes it a potentially safe treatment option. However, one limitation of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different disease states.
将来の方向性
There are several future directions for research on 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of focus is the development of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide as a treatment for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide in different disease states. In addition, more research is needed to fully understand the mechanism of action of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide and its potential interactions with other drugs. Finally, 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide may have potential applications in other areas of medicine, such as neurodegenerative diseases and infectious diseases, which warrant further investigation.
合成法
The synthesis of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the reaction of 2-methoxy-3-methylbenzoyl chloride with 2-propyl-2H-tetrazol-5-amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a methoxy group. The synthesis of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have potential applications in the treatment of cancer and inflammation. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has also been investigated for its potential use as a diagnostic tool for cancer, as it has been found to selectively bind to cancer cells.
特性
IUPAC Name |
2-methoxy-3-methyl-N-(2-propyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-4-8-18-16-13(15-17-18)14-12(19)10-7-5-6-9(2)11(10)20-3/h5-7H,4,8H2,1-3H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCQYHLQVMJOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC(=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-3-methyl-N-(2-propyltetrazol-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5705252.png)

![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5705263.png)
![N-cycloheptyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5705266.png)

![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705282.png)

![N-[1-(aminocarbonyl)-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5705291.png)
![N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5705296.png)
![2,4,6-trimethylfuro[3,2-c]quinoline](/img/structure/B5705300.png)

![4-[2-(3-methylphenoxy)ethyl]morpholine](/img/structure/B5705314.png)

![2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5705326.png)